REACTION_SMILES
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[ClH:16].[NH2:17][OH:18].[OH2:19].[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1.[n:1]1[cH:2][cH:3][c:4]([C:7](=[O:8])[CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[cH:5][cH:6]1>>[n:1]1[cH:2][cH:3][c:4]([CH:7]([CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[NH2:17])[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cc1ccccc1)c1ccncc1
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Name
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Type
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product
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Smiles
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NC(Cc1ccccc1)c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |